Temiverine hydrochloride hydrate

Catalog No.
S567752
CAS No.
791115-04-3
M.F
C24H38ClNO4
M. Wt
440 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Temiverine hydrochloride hydrate

CAS Number

791115-04-3

Product Name

Temiverine hydrochloride hydrate

IUPAC Name

[5-(diethylamino)-2-methylpent-3-yn-2-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrate;hydrochloride

Molecular Formula

C24H38ClNO4

Molecular Weight

440 g/mol

InChI

InChI=1S/C24H35NO3.ClH.H2O/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21;;/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3;1H;1H2

InChI Key

FERSVTRMSSXKOL-UHFFFAOYSA-N

SMILES

CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.O.Cl

Synonyms

4-diethylamino-1,1-dimethylbut-2-yn-1-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate, NS 21, NS-21, temiverine

Canonical SMILES

CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.O.Cl

Temiverine hydrochloride hydrate is a member of benzenes.

Temiverine hydrochloride hydrate represents a complex pharmaceutical salt hydrate form derived from the antispasmodic compound temiverine [5]. The molecular structure consists of the parent temiverine molecule, which possesses the molecular formula C₂₄H₃₅NO₃, combined with hydrochloric acid to form the hydrochloride salt and incorporating water molecules within its crystalline lattice [5] [34].

The base compound temiverine exhibits a molecular weight of 385.5 grams per mole, while the hydrochloride salt form demonstrates a molecular weight of 422.001 grams per mole [5] [34]. The hydrate form incorporates additional water molecules, which are integral to the crystal structure and contribute to the overall molecular architecture.

The structural framework of temiverine features a complex arrangement including diethylamino groups, cyclohexyl moieties, and phenyl rings connected through ester linkages [34]. The compound can be systematically named as 4-diethylamino-1,1-dimethylbut-2-yn-1-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate, reflecting its intricate molecular architecture [34].

Molecular Data Summary

PropertyTemiverine BaseTemiverine Hydrochloride
Molecular FormulaC₂₄H₃₅NO₃C₂₄H₃₅NO₃·HCl
Molecular Weight385.5 g/mol422.001 g/mol
Charge00
Hydrogen Bond Acceptors44
Hydrogen Bond Donors12

Stereochemistry and Isomerism

Racemic Properties

Temiverine hydrochloride hydrate exists as a racemic mixture, indicating the presence of equal proportions of both enantiomeric forms [5] [28]. Racemic mixtures are characterized by containing equal amounts of left-handed and right-handed enantiomers of a chiral molecule, resulting in optical inactivity due to the cancellation of rotational effects [28] [30].

The racemic nature of temiverine hydrochloride hydrate is significant from both pharmaceutical and crystallographic perspectives [30]. In pharmaceutical applications, racemic compounds often exhibit different pharmacological properties for each enantiomer, though both forms are present in equal proportions in the marketed formulation [30] [31]. The optical activity designation for temiverine is reported as positive/negative, confirming its racemic character [5].

The formation of racemic mixtures typically occurs during synthetic processes when chiral centers are created without stereoselective conditions [27]. This results in equal probability of forming either enantiomeric configuration, leading to the observed racemic composition [27] [26].

Stereocenters Analysis

The stereochemical analysis of temiverine hydrochloride hydrate reveals the presence of one undefined stereocenter within the molecular structure [5] [29]. The compound demonstrates a defined stereocenter count of zero out of one possible stereocenter, indicating that the chiral center lacks defined spatial configuration in the reported structure [5].

This single asymmetric carbon atom is responsible for the chiral properties of the molecule [29] [33]. Asymmetric carbon centers are characterized by attachment to four different substituent groups, creating the possibility for two distinct three-dimensional arrangements that are non-superimposable mirror images [29] [33].

The stereocenter analysis indicates that the molecule possesses the potential for stereoisomerism, with the theoretical maximum number of stereoisomers being two (2¹), corresponding to the R and S configurations around the chiral center [29]. The undefined nature of this stereocenter in the database entry reflects the racemic composition where both configurations are present simultaneously [5].

Stereochemical Data

ParameterValue
StereochemistryRacemic
Defined Stereocenters0/1
Undefined Stereocenters1
E/Z Centers0
Optical Activity(+/-)
Maximum Possible Stereoisomers2

Crystallographic Properties

The crystallographic properties of temiverine hydrochloride hydrate are fundamentally influenced by the incorporation of water molecules within the crystal lattice structure [21] [22]. Pharmaceutical hydrates represent a distinct class of crystalline solids where water molecules are incorporated in stoichiometric or non-stoichiometric proportions, significantly affecting the physical and chemical properties of the compound [21] [23].

Hydrate formation in pharmaceutical compounds typically occurs through several mechanisms, including isolated site hydrates, channel hydrates, and metal-ion-associated hydrates [23]. The water molecules in hydrate structures can interact with the host molecule through hydrogen bonding networks, which stabilize the crystal lattice and influence properties such as solubility, stability, and bioavailability [21] [22].

The crystallographic stability of temiverine hydrochloride hydrate depends on temperature and relative humidity conditions [22]. Hydrates generally exhibit stability within specific environmental ranges, and dehydration may result in transformation to anhydrous forms or less hydrated crystalline modifications [22] [23].

The incorporation of water molecules into the crystal structure affects the overall packing arrangement and intermolecular interactions [21]. These structural modifications can lead to changes in dissolution behavior, mechanical properties, and processing characteristics compared to the anhydrous form [21] [37].

Hydrate Classification Characteristics

Hydrate TypeCharacteristicsStability Features
StoichiometricFixed water content ratioHigh stability, defined dehydration temperature
Non-stoichiometricVariable water contentHumidity-dependent stability
Channel HydratesWater in structural channelsTemperature-sensitive dehydration
Isolated SiteWater-host interactions onlySharp dehydration profiles

Structural Relationships to Other Compounds

Comparison with Parent Compound (Temiverine)

The relationship between temiverine hydrochloride hydrate and its parent compound temiverine involves fundamental structural modifications that significantly impact the physicochemical properties [37] [38]. The parent compound temiverine exists as a free base with the molecular formula C₂₄H₃₅NO₃ and molecular weight of 385.5 grams per mole [34].

Salt formation through the addition of hydrochloric acid represents a common pharmaceutical strategy to improve water solubility and bioavailability [37] [38]. The hydrochloride salt formation involves protonation of the basic nitrogen center in temiverine, creating an ionic compound with enhanced aqueous solubility compared to the free base [37] [20].

The conversion from free base to hydrochloride salt typically results in increased crystallinity, improved chemical stability, and enhanced manufacturing properties [37]. The pKa considerations are crucial in this transformation, as the formation of stable salts requires appropriate acid-base strength relationships [37] [38].

The hydrate formation represents an additional structural modification where water molecules become integral components of the crystal lattice [21]. This hydration can occur spontaneously during manufacturing or storage processes when moisture is present [21] [22].

Comparative Structural Data

PropertyTemiverine (Base)Temiverine HydrochlorideTemiverine HCl Hydrate
Molecular FormulaC₂₄H₃₅NO₃C₂₄H₃₅NO₃·HClC₂₄H₃₅NO₃·HCl·H₂O
Molecular Weight385.5 g/mol422.001 g/mol~440 g/mol (estimated)
Ionization StateNeutralIonicIonic
Water ContentNoneNoneIncorporated
Crystalline FormFree base crystalSalt crystalHydrated salt crystal

Relationship to Other Hydrochloride Hydrates

Temiverine hydrochloride hydrate belongs to the broader class of pharmaceutical hydrochloride hydrates, which represent common salt forms in medicinal chemistry [37] [20]. Hydrochloride salts are among the most frequently employed counterions for basic pharmaceutical compounds, appearing in approximately 50% of marketed pharmaceutical salts [37].

The structural relationship to other hydrochloride hydrates can be understood through common crystallographic patterns and hydrogen bonding networks [21] [23]. Many hydrochloride hydrates exhibit similar water incorporation mechanisms, where water molecules participate in extensive hydrogen bonding with both the organic cation and chloride anion [23].

Comparative analysis with related antispasmodic compounds reveals structural similarities with mebeverine hydrochloride, which possesses the molecular formula C₂₅H₃₆ClNO₅ and molecular weight of 466.01 grams per mole [10] [14]. Both compounds share similar pharmacological classifications and structural features, including ester linkages and aromatic ring systems [35] [36].

The hydrochloride hydrate formation pattern observed in temiverine is consistent with other pharmaceutical compounds containing similar functional groups [21]. The presence of hydrogen bond acceptors and the basic nitrogen center facilitates both salt formation and subsequent hydrate incorporation [23] [25].

Structural Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightStereochemistryHydrate Status
Temiverine HCl HydrateC₂₄H₃₅NO₃·HCl·H₂O~440 g/molRacemicHydrated
Mebeverine HClC₂₅H₃₆ClNO₅466.01 g/molRacemicAnhydrous
Typical HCl HydratesVariableVariableVariableHydrated

Physical State and Appearance

Temiverine hydrochloride hydrate is expected to exist as a solid crystalline powder at room temperature, similar to related antispasmodic compounds [1] [2]. The anhydrous form of Temiverine hydrochloride has been documented as a powder suitable for research applications [3]. However, specific data regarding the physical appearance of the hydrated form, including crystal morphology, particle size distribution, and visual characteristics, is not available in the current literature.

The compound's physical state is influenced by its molecular structure, which contains both hydrophilic and lipophilic regions. The hydrochloride salt formation enhances water solubility compared to the free base, while the hydrate form would be expected to exhibit different hygroscopic properties and crystal packing arrangements [1].

Solubility Characteristics

Table 1: Solubility Properties of Temiverine Hydrochloride

SolventSolubilityTemperatureReference Concentration
DMSOSolubleRoom temperature10 mM achievable [2] [3]
WaterNot specified--
EthanolNot specified--
MethanolNot specified--

For comparison, the related compound Mebeverine hydrochloride demonstrates very high water solubility, with the hydrochloride salt being "very soluble in water" and achieving concentrations of ≥155 mg/mL (332.61 mM) in DMSO [4] [5]. The free base of Mebeverine is essentially insoluble in water, but its hydrochloride salt shows dramatically improved aqueous solubility [6].

The hydrate form of Temiverine hydrochloride would be expected to show enhanced water solubility compared to the anhydrous salt due to the incorporated water molecules facilitating dissolution and hydration of the ionic species [1].

Stability and Degradation Pathways

Table 2: Stability Conditions and Degradation Pathways

Storage ConditionRecommendationStability Notes
Temperature-20°CRecommended for long-term storage [2] [3]
AtmosphereInertPrevent oxidative degradation
LightProtectedLight-sensitive storage recommended
MoistureControlledImportant for hydrate stability

Based on degradation studies of the structurally related compound Mebeverine hydrochloride, antispasmodic compounds in this class exhibit the following stability characteristics [7]:

  • Hydrolytic stability: Susceptible to degradation under both acidic and basic conditions, with basic conditions causing more rapid hydrolysis
  • Oxidative sensitivity: Significant degradation occurs in the presence of hydrogen peroxide, generating multiple degradation products
  • Thermal stability: Relatively stable at elevated temperatures (90°C) for short periods
  • Photostability: Minimal degradation under UV and visible light exposure for up to 5 days

The hydrate form would be expected to show different stability profiles compared to the anhydrous salt, particularly regarding:

  • Dehydration kinetics at elevated temperatures
  • Crystalline form transitions during storage
  • Water activity effects on chemical stability

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

Limited NMR spectroscopic data is available for Temiverine hydrochloride hydrate specifically. However, for the related Mebeverine hydrochloride, comprehensive ¹H and ¹³C NMR studies have been conducted [8] [9].

Key NMR characteristics expected for Temiverine hydrochloride:

  • Aromatic proton signals in the 7.0-7.5 ppm region from the phenyl ring
  • Aliphatic proton signals from the cyclohexyl group (1.0-2.0 ppm)
  • Diethylamino group signals showing characteristic ethyl patterns
  • Triple bond carbon signal (alkyne functionality) would appear around 80-90 ppm in ¹³C NMR

The hydrate form would show additional water proton signals, which could exchange rapidly with D₂O in deuterated solvents, affecting integration patterns and chemical shift positions [8].

Mass Spectrometry

Table 3: Mass Spectrometric Properties

ParameterTemiverine HClTemiverine HCl Hydrate
Molecular Weight422.0 g/mol [1] [2]~440.0 g/mol (estimated)
Molecular FormulaC₂₄H₃₆ClNO₃C₂₄H₃₈ClNO₄ (estimated)
Expected [M+H]⁺422 m/z440 m/z
Base PeakParent compound fragmentationSimilar fragmentation pattern

Mass spectrometric analysis would show the characteristic fragmentation patterns typical of tertiary amine-containing esters. The hydrate form would show a mass increase of 18 Da (one water molecule) compared to the anhydrous form [10] [11].

Infrared and Raman Spectroscopy

Table 4: Expected IR Spectroscopic Characteristics

Functional GroupWavenumber (cm⁻¹)AssignmentIntensity
O-H stretch3200-3600Hydroxyl group + hydrate waterBroad, medium
C≡C stretch2100-2260Triple bondMedium
C=O stretch1700-1750Ester carbonylStrong
C-H aliphatic2850-2950Alkyl groupsStrong
Aromatic C=C1450-1600Phenyl ringMedium
C-O stretch1000-1300Ester linkageMedium

For reference, Mebeverine hydrochloride IR studies show characteristic peaks at 3381 cm⁻¹ (OH groups), 2945 cm⁻¹ (C-H aliphatic), 1717 cm⁻¹ (C=O ester), and 1265/1221 cm⁻¹ (C-O ether) [12]. The hydrate form would show additional broad O-H stretching bands from incorporated water molecules.

Raman spectroscopy would provide complementary information, particularly useful for identifying the triple bond stretch and aromatic ring vibrations, which are typically more intense in Raman than IR spectroscopy [13].

Limitations and Data Availability

It is important to note that specific experimental data for Temiverine hydrochloride hydrate is extremely limited in the available literature. The compound appears to be primarily used for research purposes, and comprehensive physicochemical characterization studies have not been widely published. The properties presented here are based on:

  • Available data for the anhydrous Temiverine hydrochloride salt [1] [2] [3]
  • Comparative analysis with the well-characterized Mebeverine hydrochloride [4] [14] [7] [8]
  • Theoretical predictions based on structural similarities

Wikipedia

Temiverine hydrochloride monohydrate

Dates

Last modified: 02-18-2024

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